molecular formula C13H7BrO B123733 2-Bromo-9-fluorenone CAS No. 3096-56-8

2-Bromo-9-fluorenone

Cat. No. B123733
CAS RN: 3096-56-8
M. Wt: 259.1 g/mol
InChI Key: MTCARZDHUIEYMB-UHFFFAOYSA-N
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Description

2-Bromo-9-fluorenone is an organic compound that is used as an intermediate in various chemical reactions . It has been used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives, in the preparation of spirobifluorene ligands, and in the synthesis of altitudinal molecular motors which contain functional groups in their rotor part .


Synthesis Analysis

The synthesis of 2-Bromo-9-fluorenone involves the reaction of 9-fluorenone with a phase transfer catalyst and a brominated aqueous ammonium solution . The reaction is carried out at a temperature of 75°C. After the reaction, the product is obtained by adding a 20% aqueous solution of sodium sulfite, filtering, and drying .


Molecular Structure Analysis

The molecular structure of 2-Bromo-9-fluorenone consists of a fluorenone core with a bromine atom attached at the 2-position . The empirical formula is C13H7BrO, and the molecular weight is 259.10 .


Chemical Reactions Analysis

2-Bromo-9-fluorenone is used as an intermediate in various chemical reactions. It has been used in the synthesis of altitudinal molecular motors, which contain functional groups in their rotor part . It has also been used in the preparation of spirobifluorene ligands .


Physical And Chemical Properties Analysis

2-Bromo-9-fluorenone is a solid with a melting point of 146-148 °C . It is used as an organic intermediate and is considered a good liquid crystal material .

Scientific Research Applications

1. Photoluminescence Stability in Polymer Derivatives

2-Bromo-9-fluorenone plays a crucial role in enhancing the fluorescence stability of poly(9,9-dialkylfluorene-2,7-diyl) derivatives. These derivatives are synthesized through Ni(0)-mediated polymerization and are essential in investigating the color stability of polyfluorene-based materials. The use of 2-bromo-9,9-di-n-hexylfluorene end-capped polymers has shown better fluorescence stability compared to other polymers end-capped with different substituents. This stability is attributed to the resistance of 2-bromo-9-fluorenone end groups to chemical oxidation and thermal annealing, which is crucial for applications requiring stable photoluminescent properties (Lee, Klaerner, & Miller, 1999).

2. Efficient Synthesis Processes

2-Bromo-9-fluorenone is a key intermediate in the synthesis of various fluorenone derivatives. An efficient and environmentally friendly synthesis process involving bromination and nitration has been developed, yielding products like 2-bromo-7-nitro-9-fluorenone and 2,7-dibromo-4-nitro-9-fluorenone. These processes achieve high yields and purity, demonstrating the versatility of 2-bromo-9-fluorenone in organic synthesis (Zhao, 2009).

3. Photocatalysis in Alcohol and Amine Oxidation

2-Bromo-9-fluorenone is also utilized as a photocatalyst in the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This catalytic process is performed under blue light-emitting diode irradiation, highlighting the potential of 2-bromo-9-fluorenone in photocatalytic applications. Such methodologies are significant for the late-stage modification of amines and selective oxidation of steroids, representing a robust and environmentally benign approach in organic chemistry (Zhang et al., 2020).

Safety And Hazards

2-Bromo-9-fluorenone is classified as an irritant and can cause skin and eye irritation, as well as respiratory system irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCARZDHUIEYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352403
Record name 2-Bromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9-fluorenone

CAS RN

3096-56-8
Record name 2-Bromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-9H-fluoren-9-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9.8 g (40 mmol) of 2-bromofluorene, 40 mL of pyridine, and 1.5 mL of tetrabutylammonium hydroxide (1.0 mol/1 methanol solution) were put into a 200 mL three-neck flask. This solution was stirred under air at room temperature for 24 hours. After completion of a reaction, 40 m/L of glacial acetic acid was added to the reaction solution and stirred for 1 hour. Then, the reaction solution was washed with water and a water layer was extracted with ethyl acetate. The extracted solution and an organic layer were combined and washed with saturated saline, and then dried with magnesium sulfate. After drying, this mixture was subjected to suction filtration, and a filtrate was concentrated. When an obtained solid was recrystallized with ethanol, 7.9 g of a yellow, powdery solid of 2-bromo-9-fluorenone that was a target matter was obtained with the yield of 76%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
Y Peng, Z Wang, W Jiao, X Cheng… - Journal of Chemical & …, 2022 - ACS Publications
… and obtain high-purity 2-bromo-9-fluorenone. Although there are … We have obtained the solubility of 2-bromo-9-fluorenone at … purification and recrystallization of 2-bromo-9-fluorenone. …
Number of citations: 1 pubs.acs.org
HR Luss, DL Smith - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
… The variations in distances and angles are consistent with the less precise values found by Griffiths & Hine (1970) for 2-bromo-9-fluorenone, and with the SCF MO CI calculations of …
Number of citations: 107 scripts.iucr.org
F Uckert, S Setayesh, K Müllen - Macromolecules, 1999 - ACS Publications
… (3) (386 nm, 18 ethanol), and the “dimeric” compound 2,2-bi(9-fluorenone) (12) (412 nm, CHCl 3 ) which we readily synthesized via Yamamoto coupling of 2-bromo-9-fluorenone (11) (…
Number of citations: 82 pubs.acs.org
JI Lee, G Klaerner, RD Miller - Chemistry of materials, 1999 - ACS Publications
… by the IR spectra of annealed films and comparison of the results with the absorption, emission, and IR spectra of the polymers deliberately end-capped using 2-bromo-9-fluorenone. …
Number of citations: 355 pubs.acs.org
N Yoshida, R Akasaka, Y Yamaoka, T Yashima… - Tetrahedron, 2023 - Elsevier
… shows three resonance forms of oxy-phosphonium betaines generated from 2, and lower scheme displays two resonance form of the betaines generated from 2-bromo-9-fluorenone; (b) …
Number of citations: 4 www.sciencedirect.com
SL Solar, RM Lindquist - Journal of the American Chemical …, 1960 - ACS Publications
The Grignard reaction between a-phenyl-fl-diphenylenevinylmagnesium bromide (I) and 9-fluorenone has been reported by Koelsch2 to give in good yield,«, 7-bisdiphenylene-/3-…
Number of citations: 5 pubs.acs.org
S Kodama, H Okamura, M Shirai - Chemistry Letters, 2012 - journal.csj.jp
… A 9-fluorenone derivative 3 was synthesized by the Sonogashira coupling reaction of arylacetylene derivatives and 2-bromo-9-fluorenone. Next, an oxime derivative 4 was obtained by …
Number of citations: 10 www.journal.csj.jp
Z Jiang, H Yao, Z Zhang, C Yang, Z Liu, Y Tao… - Organic …, 2009 - ACS Publications
… As we know, 2-bromo-9,9′-spirobifluorene can be readily synthesized from 2-bromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl. (7) However, this method is …
Number of citations: 101 pubs.acs.org
JT Fan, XH Fan, YJ Chen, CY Gao… - Synthetic …, 2019 - Taylor & Francis
… In part of nucleophilic partners, 2-bromo-9-fluorenone hydrazone was utilized, giving the corresponding product in 55% yield (entry 19, 3u). The reaction of 1,2-propanediol only gave …
Number of citations: 1 www.tandfonline.com
HE Bronstein, N Choi, LT Scott - Journal of the American Chemical …, 2002 - ACS Publications
… Unlike 1-bromo-9-fluorenone (8), the commercially available 2-bromo-9-fluorenone undergoes smooth McMurry coupling to the corresponding dimer (15). Consequently, this compound …
Number of citations: 73 pubs.acs.org

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